![molecular formula C22H27NO3 B15305387 1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine CAS No. 202716-29-8](/img/structure/B15305387.png)
1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a biphenyl moiety, and a hydroxyl group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl group can be introduced through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Piperidine Ring Formation: The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a selective oxidation reaction.
Boc Protection: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using a reagent such as di-tert-butyl dicarbonate (Boc2O).
Industrial Production Methods
Industrial production of 1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The biphenyl moiety can be reduced to form a cyclohexyl derivative.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a cyclohexyl derivative.
Substitution: Formation of the free amine.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine involves its interaction with specific molecular targets. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. The Boc protecting group provides stability and prevents unwanted reactions during synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-Boc-pyrazole-4-boronic acid pinacol ester: Utilized in organic synthesis for the preparation of boronic acid derivatives.
Uniqueness
1-Boc-4-[1,1’-biphenyl]-4-YL-4-hydroxypiperidine is unique due to its combination of a biphenyl moiety, a hydroxyl group, and a Boc-protected piperidine ring
Eigenschaften
CAS-Nummer |
202716-29-8 |
|---|---|
Molekularformel |
C22H27NO3 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
tert-butyl 4-hydroxy-4-(4-phenylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H27NO3/c1-21(2,3)26-20(24)23-15-13-22(25,14-16-23)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,25H,13-16H2,1-3H3 |
InChI-Schlüssel |
SZCYKXFOZZBPCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



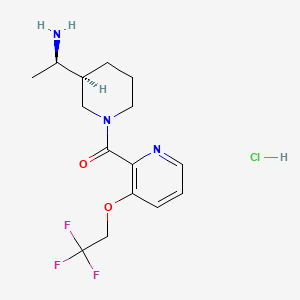
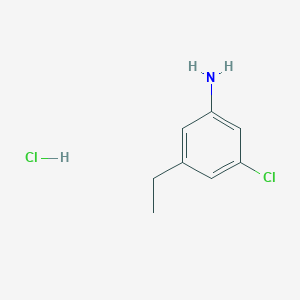
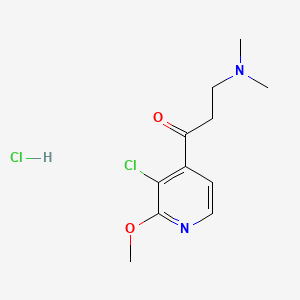





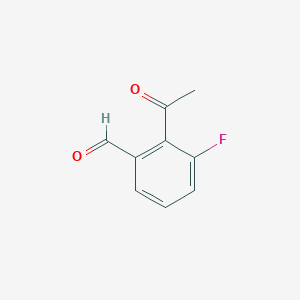
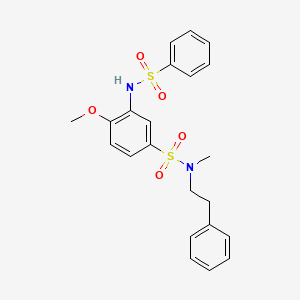


![1-{4-Fluoro-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B15305394.png)
